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FDA Approval Timeline

The table below summarizes the key regulatory milestones for osilodrostat.

Date Event

Details

March 6, Initial FDA
2020 Approval

April 16, Label Expansion

2025 Approved

2020 & Orphan Drug
2025 Designation

First approved for adults with Cushing's disease for whom pituitary
surgery is not an option or has not been curative [1] [2] [3].

Indication broadened to treat endogenous hypercortisolemia in
adults with Cushing's syndrome, encompassing more etiologies
beyond Cushing's disease [2].

Granted Orphan Drug Designation for the treatment of endogenous
Cushing's syndrome [2].

Clinical Development & Trial Data

The FDA approvals were supported by a robust clinical development program, primarily for Cushing's

disease. The key trials are summarized below.
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Trial . Phase Design Key Efficacy Results Key Safety Findings
Identifier
LINC 3 Phase  Multicenter, open-label, * At week 34, 86% of Most common AEs related
[3] 1] included a double-blind, pts on osilodrostat to hypocortisolism,;
randomized withdrawal maintained normal managed via dose
period in 137 patients with  UFC vs. 29% on adjustment. Other AEs:
persistent/recurrent placebo [3]. ¢ hypertension (=10%),
Cushing's disease [3]. Improvements in hypokalemia (13%),
weight, BP, androgen-related effects in
cholesterol, and females (=10%) [3].
glucose metrics [3].
LINC 4 Phase  Multicenter; 12-week * At week 12, 77% of Favorable safety profile

2] [3] Il

double-blind, placebo-
controlled period, followed
by a 36-week open-label
treatment period [2] [3].

osilodrostat pts
achieved UFC
normalization vs. 8%
in placebo group [2]
[3]. « At week 36,
80.8% maintained
mean UFC
normalization [3].

confirmed. Common AEs:
reduced appetite,
arthralgia, nausea [3].

Mechanism of Action & Experimental Protocol

Mechanism: Osilodrostat is a potent, reversible inhibitor of the enzyme 11B-hydroxylase [2] [3] [4]. This

enzyme catalyzes the final step of cortisol biosynthesis in the adrenal cortex. By inhibiting 11p3-hydroxylase,

osilodrostat effectively reduces the production and secretion of cortisol, addressing the underlying

hypercortisolemia in Cushing's syndrome [2] [4].

The following diagram illustrates the drug's specific molecular target in the adrenal steroid synthesis

pathway:
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Typical Dosing Protocol: Clinical trials and real-world studies indicate a standard dosing and monitoring

approach [3] [4]:

¢ Initiation: The recommended starting dose is 2 mg twice daily [4].

e Titration: The dose should be individually titrated based on the patient's response (as measured by
24-hour Urinary Free Cortisol levels) and tolerability. The dose may be increased every 1-2 weeks
until adequate biochemical control is achieved.

¢ Monitoring:

o Efficacy: Regular measurement of 24-hour Urinary Free Cortisol (UFC) is the primary
biomarker for monitoring biochemical response [3] [4].

o Safety: Close monitoring for signs of hypocortisolism and adrenal insufficiency is critical.
Electrolyte levels (particularly potassium) should also be monitored due to the risk of
hypokalemia related to the accumulation of hormone precursors [3].

Key Takeaways for Professionals

¢ Broadened Application: The 2025 label expansion significantly increases osilodrostat's utility,
making it a viable option for a wider range of Cushing's syndrome patients beyond just the Cushing's
disease subtype [2].
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¢ Individualized Dosing: There is no correlation between the pre-treatment level of hypercortisolism
and the final osilodrostat dose required for disease control. Dosing must be highly individualized
based on frequent UFC monitoring and clinical assessment [3] [4].

¢ Real-World Evidence: Findings from the ILLUSTRATE study confirm the drug's effectiveness and
safety in routine clinical practice across various Cushing's syndrome etiologies, with dosing patterns
reflecting individualized treatment approaches [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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